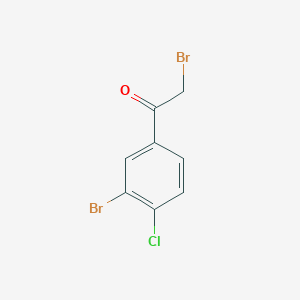

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone

Übersicht

Beschreibung

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClO It is a brominated ketone that features both bromine and chlorine substituents on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(3-bromo-4-chlorophenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine source added slowly to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atoms.

Reduction: 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanol.

Oxidation: 2-Bromo-1-(3-bromo-4-chlorophenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is explored for its potential as a pharmacophore in drug design and development. Its structure allows for interactions with biological targets, which can lead to the development of new therapeutic agents. Specifically, the presence of bromine and chlorine substituents can enhance the compound's lipophilicity and biological activity, making it suitable for further investigations into its pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that similar brominated compounds exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Investigating 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone could yield insights into its potential efficacy against various cancer types.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its electrophilic character due to the bromine atoms makes it an excellent candidate for nucleophilic substitution reactions.

Synthetic Routes

Common methods for synthesizing this compound include:

- Bromination Reactions : Utilizing bromine or N-bromosuccinimide (NBS) under reflux conditions to introduce bromine atoms into existing phenyl groups.

- Condensation Reactions : Reacting with other carbonyl-containing compounds to form larger molecular frameworks.

Table 1: Summary of Synthetic Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | 1-(3-bromo-4-chlorophenyl)ethanone | Reflux with NBS | 75 |

| Condensation | 2-Bromoacetophenone + amines | Room temperature | 85 |

Material Science

In material science, this compound is utilized in the preparation of polymers and advanced materials. Its halogenated nature can impart specific properties to materials, such as increased thermal stability and enhanced mechanical strength.

Applications in Polymer Chemistry

The compound can be used as a building block for synthesizing polymers with desirable characteristics. For example, incorporating halogenated compounds into polymer matrices can improve flame retardancy and chemical resistance.

Analytical Applications

The compound is also significant in analytical chemistry for its use in chromatographic techniques. It can be analyzed using High-Performance Liquid Chromatography (HPLC), where its separation efficiency is crucial for identifying impurities or by-products during synthesis.

Table 2: HPLC Analysis Conditions

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Column Type | Reverse Phase (RP) |

| Detection Method | UV Absorption |

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity by forming covalent bonds with nucleophilic amino acid residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone

- 2-Bromo-1-(3-chlorophenyl)ethanone

- 2-Bromo-1-(4-chlorophenyl)ethanone

- 2-Bromo-1-(3-bromophenyl)ethanone

Uniqueness

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This dual halogenation can enhance its utility in various synthetic applications, making it a valuable compound in organic synthesis .

Biologische Aktivität

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and the implications of these activities in various therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 292.47 g/mol. Its structure features a bromo and chlorophenyl group attached to an ethanone backbone, which contributes to its electrophilic character and reactivity in biological systems.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Condensation Reactions : Utilizing bromo-substituted phenyl compounds with ethanones.

- Solvent-Based Reactions : Conducted in solvents like DMF or acetone under controlled conditions to yield high purity products.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Chlamydia : The compound has shown selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells. This suggests a potential role in developing targeted therapies for chlamydial infections .

- Bacterial Activity : It has been tested against both Gram-positive and Gram-negative bacteria. Preliminary results indicate varying degrees of effectiveness, particularly against strains like E. coli and Staphylococcus aureus.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | Variable |

| Fungi | Low to Moderate |

The biological activity of this compound is attributed to several mechanisms:

- Protein Binding : Interaction studies suggest that the compound binds to specific proteins, potentially altering their function and leading to antimicrobial effects.

- Enzyme Interaction : It has been observed to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates. This interaction can result in either inhibition or activation depending on the context.

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the safety profile of this compound:

- Acute Toxicity : The compound is classified as toxic if swallowed and can cause severe skin burns and eye damage .

- Dosage Effects : In animal models, lower doses have shown beneficial effects, while higher doses may lead to toxicity, indicating a need for careful dosage management during therapeutic applications.

Study on Antichlamydial Activity

In a recent study, derivatives of this compound were evaluated for their antichlamydial activity. The results indicated that modifications in substituents significantly impacted efficacy, highlighting the importance of structural optimization in drug development .

Evaluation of Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of this compound against various bacterial strains. The findings revealed that while some derivatives exhibited strong activity against specific pathogens, others were largely inactive, emphasizing the need for further structural analysis to enhance activity profiles .

Eigenschaften

IUPAC Name |

2-bromo-1-(3-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCVEOFSDAFTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622609 | |

| Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87427-58-5 | |

| Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.